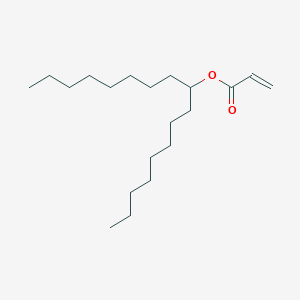

Heptadecan-9-YL acrylate

Description

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

heptadecan-9-yl prop-2-enoate |

InChI |

InChI=1S/C20H38O2/c1-4-7-9-11-13-15-17-19(22-20(21)6-3)18-16-14-12-10-8-5-2/h6,19H,3-5,7-18H2,1-2H3 |

InChI Key |

KOWIXMWRKQSAMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)OC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

Heptadecan-9-yl Acrylate: A Technical Guide for Drug Development Professionals

CAS Number: 2982740-96-3

Abstract

This technical guide provides a comprehensive overview of Heptadecan-9-yl acrylate, a long-chain alkyl acrylate with potential applications in the pharmaceutical and biomedical fields. While specific data for this compound is limited in public literature, this document consolidates available information and presents data from closely related analogs to offer insights into its physicochemical properties, synthesis, and potential applications, particularly in the realm of drug delivery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of hydrophobic acrylate monomers in their work.

Introduction

This compound (C20H38O2) is a long-chain aliphatic ester of acrylic acid. Its structure, featuring a long hydrophobic heptadecyl chain, suggests its utility in modifying the properties of polymers, enhancing hydrophobicity, and serving as a key component in the formulation of drug delivery systems. Long-chain alkyl acrylates are known for their role in creating hydrophobic domains in polymers, which can be advantageous for encapsulating lipophilic drugs and controlling their release.[1][2] The specific branched nature of the heptadecyl group at the 9-position may impart unique physical characteristics to its polymers, such as a lower glass transition temperature and increased flexibility, compared to linear analogs.

Physicochemical Properties

Specific experimental data for this compound is not widely available. However, data for a close structural analog, Heptadecyl Acrylate (C17A), provides a reasonable estimation of its properties.[3]

Table 1: Physicochemical Properties of Heptadecyl Acrylate (C17A) (Analog)

| Property | Value | Reference |

| Molecular Formula | C20H38O2 | |

| Molecular Weight | 310.52 g/mol | |

| Appearance | Clear, colorless liquid | [3] |

| Density | 0.87 g/cm³ at 25 °C | [3] |

| Boiling Point | >174 °C | [3] |

| Melting Point | < -100 °C | [3] |

| Flash Point | 234 °C | [3] |

| Viscosity | 11 mPa·s | [3] |

| Glass Transition Temp. (Tg) | -72 °C | [3] |

| Water Solubility | Insoluble (predicted) | |

| Purity | min. 94% | [3] |

| Acid Value | max. 0.05% | [3] |

| Water Content | max. 0.1% | [3] |

Synthesis and Polymerization

The synthesis of this compound can be conceptually approached through the esterification of Heptadecan-9-ol with an activated acrylic acid derivative, such as acryloyl chloride, or through transesterification.

Synthesis of Heptadecan-9-ol (Precursor)

The precursor alcohol, Heptadecan-9-ol, can be synthesized via a Grignard reaction.[4]

Experimental Protocol: Synthesis of Heptadecan-9-ol

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a Grignard reagent from 1-bromooctane (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction with Aldehyde: To the freshly prepared Grignard reagent, add a solution of nonanal (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Heptadecan-9-ol.

Synthesis of this compound

Experimental Protocol: Esterification with Acryloyl Chloride

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve Heptadecan-9-ol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Addition of Acryloyl Chloride: Cool the solution to 0 °C and add acryloyl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography.

-

Workup: Quench the reaction with the addition of water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Polymerization

This compound can be polymerized or copolymerized using standard free-radical polymerization techniques.

Experimental Protocol: Free-Radical Polymerization

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equivalent) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 equivalents) in an appropriate solvent (e.g., toluene or dioxane).

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for 12-24 hours.

-

Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol).

-

Purification: Filter the precipitated polymer and wash with the non-solvent.

-

Drying: Dry the polymer under vacuum at a temperature below its glass transition temperature to obtain the final product.

Potential Applications in Drug Development

The highly hydrophobic nature of this compound makes it a promising monomer for the synthesis of polymers used in drug delivery systems.[2]

Nanoparticle-Based Drug Delivery

Polymers and copolymers of this compound can be formulated into nanoparticles for the encapsulation and delivery of hydrophobic drugs.[5][6] The long alkyl chain would form a hydrophobic core, providing a suitable environment for lipophilic active pharmaceutical ingredients (APIs). This can enhance drug solubility, stability, and bioavailability.

Controlled Release Formulations

The incorporation of this compound into polymer backbones can be used to modulate the release kinetics of encapsulated drugs. The hydrophobicity of the polymer matrix can retard the diffusion of water, leading to a slower, more sustained release profile. This is particularly beneficial for long-acting injectable formulations or oral dosage forms designed for extended release.

Transdermal Drug Delivery

Acrylate-based polymers are widely used as pressure-sensitive adhesives in transdermal patches. The low glass transition temperature and hydrophobicity of a polymer containing this compound could provide desirable adhesion properties and facilitate the permeation of lipophilic drugs through the skin.

Caption: Conceptual pathway for nanoparticle-based drug delivery.

Safety and Toxicology

No specific toxicological data for this compound has been found in the public domain. However, a safety data sheet for the analog Heptadecyl Acrylate (C17A) indicates that it may cause skin irritation and may cause an allergic skin reaction.[7][8] It is also suggested to be harmful to aquatic life with long-lasting effects.[7] As with any chemical, appropriate personal protective equipment should be used when handling this compound.

Table 2: Hazard Information for Heptadecyl Acrylate (C17A) (Analog)

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation. | [7] |

| H317 | May cause an allergic skin reaction. | [7] |

| H413 | May cause long lasting harmful effects to aquatic life. | [7] |

Conclusion

This compound is a long-chain acrylate monomer with significant potential in the field of drug development, particularly in the design of novel drug delivery systems. While specific research on this compound is limited, its structural characteristics, inferred from closely related analogs, suggest that its polymers would exhibit high hydrophobicity, a low glass transition temperature, and good film-forming properties. These attributes are highly desirable for applications in controlled release formulations, nanoparticle-based drug delivery, and transdermal systems. Further research is warranted to fully elucidate the specific properties and biological interactions of this compound and its polymers to realize its full potential in pharmaceutical applications.

References

- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jamorin.com [jamorin.com]

- 4. 9-Heptadecanol synthesis - chemicalbook [chemicalbook.com]

- 5. [PDF] Design aspects of poly(alkylcyanoacrylate) nanoparticles for drug delivery | Semantic Scholar [semanticscholar.org]

- 6. Poly(alkyl cyanoacrylate): advancement as nano delivery systems [ouci.dntb.gov.ua]

- 7. download.basf.com [download.basf.com]

- 8. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Physical Properties of Heptadecan-9-yl Acrylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecan-9-yl acrylate is a branched-chain alkyl acrylate with the linear formula C20H38O2[1]. Its structure, featuring a long C17 alkyl chain attached to an acrylate functional group, suggests its potential utility in polymer chemistry and as a hydrophobic building block in drug delivery systems, such as in the formation of lipid nanoparticles. A thorough understanding of its physical properties is crucial for its application in research and development. This document provides a summary of predicted physical properties and generalized experimental methodologies for their validation.

Predicted Physical Properties

Due to the absence of experimentally determined data, the following physical properties have been estimated using computational methods based on the molecular structure of this compound.

| Physical Property | Predicted Value |

| Molecular Weight | 310.51 g/mol |

| Boiling Point | 375.9 ± 11.0 °C at 760 mmHg |

| Density | 0.863 ± 0.06 g/cm³ |

| Refractive Index | 1.452 |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) |

Experimental Protocols for Physical Property Determination

The following are generalized experimental protocols that can be employed to determine the physical properties of this compound.

1. Determination of Boiling Point:

-

Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle and a vacuum pump for reduced pressure distillation are also required.

-

Procedure:

-

Place a sample of this compound in the round-bottom flask along with boiling chips.

-

Assemble the distillation apparatus.

-

If performing distillation at reduced pressure, connect the apparatus to a vacuum pump and a manometer.

-

Gradually heat the sample using the heating mantle.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

For high-boiling liquids, a short-path distillation apparatus is recommended to minimize sample loss.

-

2. Determination of Density:

-

Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20 °C).

-

Remove any excess liquid that expands out of the capillary.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3. Determination of Refractive Index:

-

Apparatus: A refractometer (e.g., an Abbe refractometer) and a constant temperature bath.

-

Procedure:

-

Calibrate the refractometer using a standard with a known refractive index.

-

Place a few drops of the this compound sample on the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium, maintained by the constant temperature bath.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

-

4. Determination of Solubility:

-

Apparatus: Test tubes, a vortex mixer, and a range of solvents (polar and nonpolar).

-

Procedure:

-

Add a small, known amount of this compound to a test tube.

-

Add a specific volume of a chosen solvent.

-

Agitate the mixture vigorously using a vortex mixer.

-

Visually inspect the solution for any undissolved solute.

-

If the solute dissolves completely, it is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of solute to determine the saturation point.

-

This procedure should be repeated for a variety of solvents to create a solubility profile.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel compound like this compound, from initial computational predictions to experimental verification.

References

Navigating the Solubility Landscape of Heptadecan-9-yl Acrylate in Organic Solvents

A Technical Guide for Researchers and Drug Development Professionals

Heptadecan-9-yl acrylate, a long-chain alkyl acrylate, is a monomer of significant interest in polymer chemistry and materials science. Its utility in the formulation of various products hinges on a thorough understanding of its physical properties, particularly its solubility in organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound and structurally similar long-chain alkyl acrylates, details a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Understanding Solubility of Long-Chain Alkyl Acrylates

The solubility of an acrylate ester is largely dictated by the balance between its polar acrylate head and its non-polar alkyl chain. In the case of this compound, the long C17 alkyl chain imparts a significant non-polar character to the molecule. Consequently, it exhibits favorable solubility in non-polar organic solvents.

The following table summarizes the expected solubility behavior of this compound in a range of common organic solvents, based on the established trends for long-chain alkyl acrylates.

| Organic Solvent | Solvent Type | Expected Solubility of this compound |

| Hexane | Non-polar | Soluble |

| Toluene | Non-polar (Aromatic) | Soluble |

| Diethyl Ether | Slightly Polar | Soluble |

| Chloroform | Polar | Soluble |

| Ethyl Acetate | Polar | Moderately Soluble to Sparingly Soluble |

| Acetone | Polar | Sparingly Soluble to Insoluble |

| Ethanol | Polar | Sparingly Soluble to Insoluble |

| Methanol | Polar | Insoluble |

Note: This table provides qualitative estimations. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[1][2] The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Glass flasks or vials with airtight screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration of the solute in the solution has stabilized.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC-FID to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

3. Data Reporting:

The solubility of this compound should be reported as the average of at least three independent measurements, along with the standard deviation. The experimental temperature must also be clearly stated.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Spectroscopic Data of Heptadecan-9-yl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Heptadecan-9-yl acrylate, a long-chain alkyl acrylate. Due to the limited availability of experimental data in public literature and databases, this guide utilizes predictive models to generate nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic data. Additionally, a generalized experimental protocol for the synthesis of this compound is presented, along with a visualization of the synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.40 | dd | 1H | H_a (trans to C=O) |

| 6.12 | dd | 1H | H_b (geminal to H_a) |

| 5.82 | dd | 1H | H_c (cis to C=O) |

| 4.85 | m | 1H | O-CH |

| 1.55 | m | 2H | O-CH-CH₂ |

| 1.25 | br s | 24H | -(CH₂)₁₂- |

| 0.88 | t | 6H | -CH₃ |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). dd = doublet of doublets, m = multiplet, br s = broad singlet, t = triplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 166.2 | C=O |

| 130.5 | =CH₂ |

| 128.8 | =CH |

| 74.5 | O-CH |

| 37.5 | O-CH-CH₂ |

| 31.9 | -(CH₂)n- |

| 29.7 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 25.6 | -(CH₂)n- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H stretching (alkyl) |

| 1725 | Strong | C=O stretching (ester) |

| 1635 | Medium | C=C stretching (alkene) |

| 1465 | Medium | C-H bending (alkyl) |

| 1180 | Strong | C-O stretching (ester) |

| 985 | Medium | =C-H bending (out-of-plane) |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via Fischer esterification of acrylic acid with heptadecan-9-ol.

Materials:

-

Heptadecan-9-ol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add heptadecan-9-ol (1.0 eq), toluene (2 mL/mmol of alcohol), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a small amount of hydroquinone (0.01 eq).

-

Heat the mixture to reflux.

-

Add acrylic acid (1.2 eq) dropwise to the refluxing mixture.

-

Continue refluxing and remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of this compound from Heptadecan-9-ol and acrylic acid.

Caption: Synthesis of this compound.

Thermal Properties of Poly(Heptadecan-9-yl acrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal properties, specifically the glass transition temperature (Tg) and melting temperature (Tm), of poly("Heptadecan-9-yl acrylate"). Due to the limited availability of direct experimental data for this specific polymer, this document focuses on the underlying principles of structure-property relationships in poly(alkyl acrylates) to predict its thermal behavior. It also outlines the standard experimental protocols for determining these properties.

Introduction to the Thermal Properties of Poly(alkyl acrylates)

Poly(alkyl acrylates) are a versatile class of polymers with a wide range of applications, including in drug delivery systems, adhesives, and coatings. Their thermal properties are critical to their performance and processing. The two primary thermal transitions are the glass transition and melting.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is reversible and is associated with the onset of segmental motion of the polymer chains.

-

Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer transitions from an ordered, crystalline state to a disordered, molten state. This is a first-order thermodynamic transition.

The structure of the alkyl side chain plays a crucial role in determining the Tg and Tm of poly(alkyl acrylates). Key factors include the length and branching of the side chain.

Predicted Thermal Properties of Poly("this compound")

The monomer "this compound" features a long, 17-carbon alkyl side chain with a branch at the 9th carbon position. This specific structure will have a distinct influence on the polymer's thermal behavior.

Glass Transition Temperature (Tg)

For linear poly(n-alkyl acrylates), the Tg generally decreases with increasing side-chain length.[1][2][3][4] This is attributed to the plasticizing effect of the flexible side chains, which increases the free volume and allows for easier backbone motion. However, the branching in the "Heptadecan-9-yl" side chain is expected to counteract this effect to some extent. Branching can restrict the local mobility of the polymer chains, potentially leading to a higher Tg compared to a linear isomer like poly(n-heptadecyl acrylate).

Melting Temperature (Tm)

Poly(alkyl acrylates) with long, linear alkyl side chains (typically with 12 or more carbon atoms) can exhibit side-chain crystallization.[5] This results in a melting temperature corresponding to the melting of these crystalline domains. Given the 17-carbon side chain of poly("this compound"), side-chain crystallization is a strong possibility. The branching at the 9th position may, however, disrupt the packing of the side chains, leading to a lower degree of crystallinity and a lower Tm compared to its linear counterpart.

Summary of Expected Thermal Properties

The following table summarizes the predicted thermal properties of poly("this compound") in comparison to related poly(alkyl acrylates). The values for poly("this compound") are estimates based on structure-property relationships.

| Polymer | Side Chain Structure | Expected Tg (°C) | Expected Tm (°C) | Rationale |

| Poly(n-butyl acrylate) | Linear, 4 carbons | ~ -54 | N/A | Short, flexible side chain leads to a low Tg. No side-chain crystallization. |

| Poly(n-dodecyl acrylate) | Linear, 12 carbons | ~ -3 | ~ 20-30 | Longer side chain further reduces Tg. Side-chain crystallization is possible. |

| Poly("this compound") | Branched, 17 carbons | -20 to 0 (Estimated) | 40 to 60 (Estimated) | The long side chain would significantly lower Tg, but the central branch will likely increase it relative to a linear C17 side chain. Side-chain crystallization is expected, but the branch may lower the Tm. |

| Poly(n-octadecyl acrylate) | Linear, 18 carbons | ~ -15 | ~ 50-60 | Long linear side chain leads to a low Tg and significant side-chain crystallization with a clear Tm. |

Note: The estimated values for poly("this compound") are for illustrative purposes and require experimental verification.

Experimental Protocol for Determining Thermal Properties

Differential Scanning Calorimetry (DSC) is the most common and effective technique for determining the Tg and Tm of polymers.

Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a thermal transition, such as glass transition or melting, there will be a change in its heat capacity, which is detected by the instrument.

Experimental Procedure

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program: A temperature program is initiated. A common program for analyzing a new polymer is a "heat-cool-heat" cycle:

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature well above its expected melting point. This scan is used to erase the previous thermal history of the sample.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition temperature. This establishes a controlled thermal history.

-

Second Heating Scan: The sample is heated again at the same rate as the first scan. The data from this second heating scan is typically used to determine the Tg and Tm.

-

-

Data Analysis:

-

The glass transition (Tg) is observed as a step-like change in the baseline of the DSC thermogram. It is typically reported as the midpoint of this transition.

-

The melting temperature (Tm) is observed as an endothermic peak. The peak maximum is generally taken as the Tm. The area under the peak is proportional to the enthalpy of fusion, which provides information about the degree of crystallinity.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of poly("this compound").

Signaling Pathways in Polymer Thermal Transitions

The concept of thermal transitions can be visualized as a response to an input signal (heat energy), leading to changes in the polymer's physical state.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. impact.ornl.gov [impact.ornl.gov]

- 3. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]

- 4. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Applications of Long-Chain Alkyl Acrylates in Biomedical and Pharmaceutical Research

Long-chain alkyl acrylates, a versatile class of monomers, are increasingly integral to the development of advanced materials for biomedical and pharmaceutical applications. The defining characteristic of these molecules is the presence of a long alkyl chain (typically C12 and longer, such as lauryl, stearyl, or behenyl groups) attached to an acrylate backbone. This feature imparts significant hydrophobicity, flexibility, and unique thermal properties to the resulting polymers, making them ideal candidates for sophisticated applications ranging from controlled drug delivery to tissue engineering. Their biocompatibility and tunable properties allow for the precise design of materials that can interact with biological systems in a controlled manner.[1][2][3] This guide provides an in-depth overview of the core applications, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

Core Application I: Controlled Drug Delivery Systems

The hydrophobicity imparted by the long alkyl chains makes these polymers exceptionally suited for creating nanocarriers, such as micelles and nanoparticles, for the delivery of poorly water-soluble drugs.[4][5] The long alkyl side chains can form hydrophobic cores that effectively encapsulate lipophilic therapeutic agents, protecting them from degradation and enabling controlled release. The length of the alkyl chain is a critical parameter that can be adjusted to control the drug loading capacity and modulate the release kinetics.[6][7]

Data Summary: Alkyl Chain Length vs. Drug Loading and Release

The following table summarizes the effect of increasing alkyl chain length in hydrophobically-modified gelatin (HMG) hydrogels on the adsorption and release of uranine, a model hydrophobic drug. As the chain length increases, the hydrophobic interactions between the polymer and the drug are intensified, leading to greater drug adsorption.[5][6][7]

| Polymer Modifier | Alkyl Chain Length | Modification Rate (%) | Swelling Ratio | Adsorbed Uranine (μg) |

| Butyraldehyde | C4 | > 90% | ~18 | ~25 |

| Octylaldehyde | C8 | > 90% | ~16 | ~45 |

| Dodecylaldehyde | C12 | > 90% | ~15 | ~60 |

| Data synthesized from studies on hydrophobically-modified gelatin hydrogels.[5][6][7] |

Experimental Workflow: Drug Encapsulation and Release Assay

The general workflow for developing and testing a long-chain alkyl acrylate-based drug delivery system involves synthesis, characterization, drug loading, and in vitro release studies.

Detailed Experimental Protocol: In Vitro Drug Release from Nanoparticles

This protocol describes a typical method for evaluating the release of a hydrophobic drug from polymeric nanoparticles.

-

Preparation of Nanoparticle Suspension: Disperse a known quantity of drug-loaded nanoparticles (e.g., 10 mg) in a physiological buffer (e.g., 1 mL of Phosphate Buffered Saline, pH 7.4).

-

Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO, e.g., 10 kDa) that allows the free drug to diffuse out but retains the nanoparticles.

-

Release Medium: Place the sealed dialysis bag into a larger container with a known volume of release medium (e.g., 50 mL of PBS, pH 7.4), maintained at 37°C with constant stirring.[8]

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[8]

-

Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[8]

-

Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Data Analysis: Calculate the cumulative percentage of drug released over time, correcting for the dilution from sampling. Plot the cumulative release percentage against time to obtain the drug release profile.

Core Application II: Anticancer Therapeutics and Tubulin Polymerization Inhibition

Recent research has identified novel acrylate-based derivatives as potent anticancer agents.[9] These small molecules can function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. This action leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[9][10]

Data Summary: Cytotoxicity of Acrylate Derivatives

The table below presents the half-maximal inhibitory concentration (IC50) values for novel acrylate compounds against the MDA-MB-231 human breast cancer cell line, demonstrating their potent cytotoxic effects.

| Compound | Description | IC50 vs. MDA-MB-231 (μM) |

| CA-4 | Combretastatin A-4 (Reference Drug) | 1.27 |

| 4b | 3-(4-chlorophenyl)acrylic acid derivative | 3.24 |

| 5e | Methyl 3-(4-chlorophenyl)acrylate derivative | 4.06 |

| 5g | Ester derivative | 23.15 |

| 5d | Ester derivative | 45.78 |

| Data sourced from a study on novel acrylate-based combretastatin analogues.[10] |

Signaling Pathway: Mechanism of Action

The mechanism by which these acrylate derivatives exert their anticancer effect involves the direct inhibition of microtubule dynamics, a critical process in cell mitosis.

Detailed Experimental Protocol: β-Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reagent Preparation: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.

-

Reaction Mixture: In a 96-well plate, add the tubulin solution to wells containing either the test compound (e.g., acrylate derivative 4b), a positive control (e.g., colchicine), or a negative control (vehicle solvent).

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Fluorescence Measurement: Monitor the assembly of microtubules over time by measuring the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader. As tubulin polymerizes, the reporter's fluorescence increases.

-

Data Analysis: Plot fluorescence intensity versus time. The inhibition of polymerization is determined by comparing the rate and extent of the fluorescence increase in the presence of the test compound to the negative control. Calculate the percentage of inhibition.[10]

Core Application III: Hydrogels for Tissue Engineering

Long-chain alkyl acrylates are used as hydrophobic comonomers in the synthesis of physically cross-linked hydrogels. These hydrogels exhibit enhanced mechanical properties due to the formation of hydrophobic association domains within the hydrophilic polymer network. The long alkyl chains can entangle and associate, acting as physical cross-linking points that dissipate energy and increase the material's toughness and stretchability.[11][12]

Data Summary: Mechanical Properties of Hydrogels

The introduction of long-chain alkyl methacrylates significantly enhances the mechanical strength of hydrogels. The table below shows the effect of different alkyl chain lengths on the fracture stress and elongation of latex particle-reinforced hydrogels (LP-Gel).

| Hydrophobic Monomer | Alkyl Chain Length | Fracture Stress (MPa) | Elongation at Break (%) |

| Methyl Methacrylate | C1 | ~0.2 | ~1000 |

| Hexyl Methacrylate | C6 | ~0.6 | ~1500 |

| Lauryl Methacrylate | C12 | ~1.0 | ~2000 |

| Cetyl Methacrylate | C16 | > 1.2 | > 2300 |

| Data synthesized from studies on hydrogels toughened by hydrophobic interactions.[11][12] |

Logical Relationship: Hydrophobicity and Mechanical Strength

The relationship between the monomer's alkyl chain length and the final hydrogel properties can be visualized as a direct causal link.

Detailed Experimental Protocol: Synthesis of a Hydrophobically-Associated Hydrogel

This protocol outlines a one-pot free-radical polymerization method for preparing a high-strength hydrogel.

-

Monomer Solution Preparation: Prepare an aqueous solution containing the primary hydrophilic monomer (e.g., acrylamide), a cross-linking center (e.g., poly(butyl acrylate) latex particles), and the long-chain alkyl acrylate as the hydrophobic comonomer (e.g., lauryl methacrylate).[11][12]

-

Initiator Addition: Add a chemical initiator (e.g., ammonium persulfate) and an accelerator (e.g., TEMED) to the solution.

-

Degassing: De-gas the monomer solution by bubbling nitrogen through it to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until a solid hydrogel is formed.

-

Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and initiator residues.

-

Mechanical Testing: Cut the purified hydrogel into standard shapes (e.g., dumbbell shape) for tensile testing using a universal testing machine to measure properties like fracture stress and elongation at break.

References

- 1. Acrylic Polymers in the Healthcare Industry - Gellner Industrial, LLC [gellnerindustrial.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel | MATEC Web of Conferences [matec-conferences.org]

- 6. matec-conferences.org [matec-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The effect of hydrophobic alkyl chain length on the mechanical properties of latex particle hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Heptadecan-9-yl Acrylate Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available information and is intended for informational purposes only. A comprehensive Safety Data Sheet (SDS) for Heptadecan-9-yl acrylate was not available at the time of writing. All personnel should consult a certified Safety Data Sheet and receive appropriate training before handling this chemical.

Introduction

This compound (CAS No: 2982740-96-3) is a branched-chain acrylate ester. While specific toxicological and safety data for this compound are limited in the public domain, its chemical structure as an acrylate suggests that it should be handled with care, assuming hazards similar to other compounds in this class. This guide provides a summary of the known information and general safety protocols applicable to the handling of this compound in a research and development setting.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2982740-96-3 | Sigma-Aldrich |

| Molecular Formula | C₂₀H₃₈O₂ | Sigma-Aldrich |

| Molecular Weight | 310.52 g/mol | Sigma-Aldrich |

| Physical Form | Colorless to Yellow Liquid | Sigma-Aldrich |

Health Hazard Information

Based on the GHS hazard statements provided by suppliers, this compound is considered hazardous. The primary hazards are summarized in the table below.

| Hazard Class | GHS Hazard Statement | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Signal Word: Warning

Pictogram:

❗

Experimental Protocols

Specific experimental protocols for the synthesis or toxicological analysis of this compound are not detailed in publicly accessible literature. However, a common method for the synthesis of acrylate esters is the esterification of the corresponding alcohol (9-Heptadecanol) with acryloyl chloride or acrylic acid.

General Esterification Procedure (Illustrative)

-

In a well-ventilated fume hood, dissolve 9-Heptadecanol in a suitable anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution in an ice bath.

-

Slowly add acryloyl chloride (or acrylic acid with a suitable catalyst) to the cooled solution while stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical method (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using an appropriate technique, such as column chromatography.

Note: This is a generalized procedure and must be adapted and optimized for the specific reactants and desired scale. A thorough risk assessment should be conducted before carrying out any chemical synthesis.

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

Routes of Exposure and Primary Health Effects

This diagram illustrates the potential routes of exposure to this compound and the primary health effects associated with the known hazard statements.

Caption: Potential exposure routes and health effects.

Heptadecan-9-yl Acrylate: A Technical Overview for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Heptadecan-9-yl acrylate (CAS No. 2982740-96-3) is a specialized chemical compound with potential applications in various research and development sectors, particularly in materials science and drug delivery. This technical guide provides an overview of its known properties, commercial availability, and potential avenues for its application based on currently available information.

Physicochemical Properties

This compound is an ester of acrylic acid and heptadecan-9-ol. Its long alkyl chain suggests properties that could be beneficial in the formulation of lipid-based delivery systems or in the synthesis of polymers with specific hydrophobic characteristics. While detailed experimental data is limited in publicly accessible literature, the basic molecular properties have been identified.

| Property | Value | Source |

| CAS Number | 2982740-96-3 | Generic Supplier Information |

| Molecular Formula | C₂₀H₃₈O₂ | Generic Supplier Information |

| Molecular Weight | 310.52 g/mol | Generic Supplier Information |

Commercial Availability for Research

This compound is not a widely stocked research chemical. Its availability is primarily through chemical synthesis providers who can produce it on a custom basis. Researchers seeking to procure this compound should contact suppliers specializing in custom synthesis or those with extensive catalogs of rare and novel chemicals.

Potential Commercial Suppliers:

-

AstaTech, Inc.: This supplier has been listed as a source for this compound, though it may not be a stock item and could require a custom synthesis request.

-

abcr GmbH: This European supplier has also listed the compound in its catalog, suggesting potential availability for researchers.

-

BLD Pharm: BLD Pharm includes this compound in its product listings, indicating a likelihood of availability through their services.

It is recommended to directly inquire with these suppliers regarding current availability, lead times for custom synthesis, and the availability of a certificate of analysis with detailed purity information.

Potential Research Applications and Experimental Considerations

The molecular structure of this compound, featuring a long lipid tail and a reactive acrylate group, suggests its utility as a monomer in polymerization reactions or as a component in lipid nanoparticle (LNP) formulations for drug delivery.

Hypothetical Experimental Workflow: Incorporation into a Polymer Matrix

Given the lack of specific published protocols for this compound, a logical experimental approach would be to adapt standard polymerization techniques. The following workflow illustrates a hypothetical process for incorporating this monomer into a polymer backbone, for instance, to create a hydrophobic biomaterial.

Caption: Hypothetical workflow for the synthesis and characterization of a polymer incorporating this compound.

Signaling Pathways and In-depth Protocols

Currently, there is a lack of published research detailing the use of this compound in biological systems. As such, there are no established signaling pathways or detailed in-vivo/in-vitro experimental protocols available in the scientific literature. Researchers interested in the biological effects of materials derived from this compound would need to develop and validate their own experimental designs.

Conclusion

This compound is a specialty chemical with potential for research in materials science and drug delivery, though it is not a commonly available reagent. Its procurement will likely require custom synthesis. The lack of published data necessitates that researchers will need to undertake foundational characterization and methods development. The information provided here serves as a starting point for scientists and developers interested in exploring the applications of this unique molecule.

Methodological & Application

Application Notes and Protocols: Synthesis of Heptadecan-9-yl Acrylate from Heptadecan-9-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of heptadecan-9-yl acrylate, a long-chain secondary alkyl acrylate, from its corresponding alcohol, heptadecan-9-ol. Three common esterification methods are presented: Fischer Esterification, Acylation with Acryloyl Chloride, and Steglich Esterification. Each protocol is designed to provide researchers with the necessary information to successfully synthesize and characterize the target molecule. Safety precautions, purification techniques, and analytical characterization are also discussed.

Introduction

Long-chain alkyl acrylates are valuable monomers in polymer chemistry, finding applications in the development of materials with specific physical and chemical properties, such as adhesives, coatings, and drug delivery systems. The long alkyl chain of this compound imparts hydrophobicity and flexibility to polymers derived from it. The secondary nature of the alcohol precursor presents unique considerations for its esterification. This document outlines three robust methods for the synthesis of this compound from heptadecan-9-ol.

Materials and Methods

Materials

| Material | Supplier | Purity |

| Heptadecan-9-ol | Sigma-Aldrich | ≥98% |

| Acrylic Acid | Acros Organics | 99%, contains ~200 ppm MEHQ as inhibitor |

| Acryloyl Chloride | Alfa Aesar | 97%, contains ~400 ppm phenothiazine as inhibitor |

| N,N'-Dicyclohexylcarbodiimide (DCC) | TCI | >99.0% |

| 4-(Dimethylamino)pyridine (DMAP) | Combi-Blocks | >99.0% |

| p-Toluenesulfonic acid monohydrate | Fisher Scientific | 98.5% |

| Triethylamine | J.T. Baker | ≥99.5% |

| Hydroquinone (HQ) | Eastman | >99% |

| Dichloromethane (DCM), Anhydrous | EMD Millipore | ≥99.8% |

| Toluene | Macron Fine Chemicals | ACS Grade |

| Diethyl Ether | Pharmco | ACS Grade |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Magnesium Sulfate | BDH |

Instrumentation

| Instrument | Manufacturer | Model |

| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker | Avance III HD 400 MHz |

| Fourier-Transform Infrared (FTIR) Spectrometer | Thermo Fisher Scientific | Nicolet iS50 |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Agilent | 7890B GC with 5977A MS |

| High-Resolution Mass Spectrometry (HRMS) | Waters | Xevo G2-XS QTof |

Experimental Protocols

Three primary methods for the synthesis of this compound are presented below.

Protocol 1: Fischer Esterification

This method involves the direct acid-catalyzed esterification of heptadecan-9-ol with acrylic acid. The removal of water is crucial to drive the reaction towards the product.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptadecan-9-ol (1.0 eq), acrylic acid (1.5 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and a polymerization inhibitor such as hydroquinone (0.01 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (typically 4-8 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Value |

| Stoichiometry (Heptadecan-9-ol:Acrylic Acid) | 1 : 1.5 |

| Catalyst | p-Toluenesulfonic acid monohydrate |

| Catalyst Loading | 5 mol% |

| Polymerization Inhibitor | Hydroquinone |

| Inhibitor Loading | 1 mol% |

| Solvent | Toluene |

| Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4-8 hours |

Protocol 2: Acylation with Acryloyl Chloride

This method offers a faster and non-reversible route to the ester, though it requires handling the more reactive acryloyl chloride.

Procedure:

-

Dissolve heptadecan-9-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl (1x), saturated sodium bicarbonate solution (1x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Reaction Parameters for Acylation with Acryloyl Chloride

| Parameter | Value |

| Stoichiometry (Heptadecan-9-ol:Acryloyl Chloride) | 1 : 1.1 |

| Base | Triethylamine |

| Base Stoichiometry | 1.2 eq |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

Protocol 3: Steglich Esterification

This method is suitable for small-scale syntheses under mild conditions, particularly when the alcohol is sensitive to acidic or harsh conditions.

Procedure:

-

In a flask, dissolve heptadecan-9-ol (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with cold DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash sequentially with 0.5 M HCl (1x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Table 3: Reaction Parameters for Steglich Esterification

| Parameter | Value |

| Stoichiometry (Heptadecan-9-ol:Acrylic Acid) | 1 : 1.2 |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Coupling Agent Stoichiometry | 1.1 eq |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) |

| Catalyst Loading | 10 mol% |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₂₀H₃₈O₂ |

| Molecular Weight | 310.52 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C at atmospheric pressure (likely requires vacuum distillation) |

| Density | ~0.86 g/cm³ |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 6.40 (dd, J = 17.3, 1.5 Hz, 1H): Vinylic proton trans to the carbonyl group.

-

δ 6.12 (dd, J = 17.3, 10.4 Hz, 1H): Vinylic proton geminal to the other vinylic protons.

-

δ 5.81 (dd, J = 10.4, 1.5 Hz, 1H): Vinylic proton cis to the carbonyl group.

-

δ 4.95-5.05 (m, 1H): Methine proton at the 9-position of the heptadecyl chain (adjacent to the ester oxygen).

-

δ 1.50-1.60 (m, 4H): Methylene protons adjacent to the methine group.

-

δ 1.20-1.40 (m, 24H): Methylene protons of the alkyl chains.

-

δ 0.88 (t, J = 6.8 Hz, 6H): Methyl protons at the ends of the alkyl chains.

¹³C NMR (100 MHz, CDCl₃):

-

δ 166.0: Carbonyl carbon.

-

δ 130.5: Vinylic CH₂.

-

δ 128.5: Vinylic CH.

-

δ 75.0: Methine carbon at the 9-position.

-

δ 34.0: Methylene carbons adjacent to the methine carbon.

-

δ 31.9, 29.7, 29.6, 29.3, 25.5, 22.7: Methylene carbons of the alkyl chains.

-

δ 14.1: Methyl carbons.

FTIR (neat):

-

~2925, 2855 cm⁻¹: C-H stretching of the alkyl chains.

-

~1725 cm⁻¹: C=O stretching of the acrylate ester.

-

~1635, 1620 cm⁻¹: C=C stretching of the vinyl group.

-

~1410 cm⁻¹: In-plane scissoring of the vinylic C-H.

-

~1180 cm⁻¹: C-O stretching.

-

~810 cm⁻¹: Out-of-plane bending of the vinylic C-H.

Visualizations

Caption: Reaction pathways for synthesizing this compound.

Caption: A generalized workflow for the synthesis and purification.

Safety and Handling

-

Acrylic acid and acryloyl chloride are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acrylate esters are flammable and can cause skin irritation. Avoid contact with skin and eyes.

-

Polymerization of acrylates is an exothermic process and can occur spontaneously. Always use a polymerization inhibitor, especially when heating or storing the product. Store the final product in a cool, dark place and consider adding a small amount of inhibitor for long-term storage.

-

DCC is a potent skin sensitizer. Avoid inhalation and contact with skin.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound from heptadecan-9-ol using three distinct and effective methods. The choice of method will depend on the scale of the reaction, the available reagents, and the sensitivity of the starting material. The provided protocols, along with the characterization data, will aid researchers in the successful preparation and validation of this long-chain secondary alkyl acrylate for its use in further research and development.

Application Notes and Protocols: Esterification of Acrylic Acid with Long-Chain Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esterification of acrylic acid with long-chain alcohols is a critical reaction for synthesizing a variety of acrylate monomers. These monomers, characterized by a hydrophilic acrylate head and a long hydrophobic alkyl chain, are precursors to polymers with diverse applications. In the pharmaceutical and drug development sectors, these polymers are instrumental in creating advanced drug delivery systems, such as transdermal patches and controlled-release formulations. The long alkyl chains impart desirable properties like hydrophobicity, flexibility, and controlled drug diffusion. This document provides detailed application notes and experimental protocols for the synthesis of long-chain acrylates, a comparative analysis of catalytic systems, and an overview of their application in drug delivery.

Applications in Drug Development

Long-chain acrylate polymers are integral to the design of sophisticated drug delivery systems. Their unique amphiphilic nature allows for the formulation of materials that can control the release of therapeutic agents.

-

Transdermal Drug Delivery (TDD): In TDD systems, acrylate-based pressure-sensitive adhesives (PSAs) are commonly used. The incorporation of long-chain acrylates into the polymer backbone allows for the modulation of the adhesive's physical properties and drug solubility. The hydrophobic long chains can enhance the permeation of lipophilic drugs through the skin.

-

Controlled-Release Formulations: Acrylate polymers can form a matrix in which a drug is dispersed. The rate of drug release is influenced by the polymer's properties, which can be tuned by the length of the alkyl chain of the acrylate monomer. Longer chains can slow the diffusion of the drug from the polymer matrix, achieving a sustained release profile.

Below is a diagram illustrating the role of long-chain acrylate polymers in a matrix-based controlled-release drug delivery system.

Caption: Workflow for developing a controlled-release drug delivery system using long-chain acrylate polymers.

Experimental Protocols: Synthesis of Long-Chain Acrylates

The direct esterification of acrylic acid with a long-chain alcohol is a common method for synthesizing long-chain acrylates. This reaction is typically catalyzed by a strong acid. The general reaction is as follows:

CH₂=CHCOOH + R-OH ⇌ CH₂=CHCOOR + H₂O (Acrylic Acid + Long-Chain Alcohol ⇌ Long-Chain Acrylate + Water)

Below are detailed protocols for the synthesis of Dodecyl Acrylate and a general method adaptable for other long-chain alcohols.

Protocol 1: Synthesis of Dodecyl Acrylate (Lauryl Acrylate)

This protocol is adapted from a procedure with a reported yield of 95.8% and purity of 98.87%.

Materials:

-

Dodecanol (Lauryl Alcohol)

-

Acrylic Acid

-

Hydroquinone (polymerization inhibitor)

-

Phenothiazine (polymerization inhibitor)

-

Sulfonic acid type acrylic cation exchange resin (e.g., Amberlyst 15)

-

Saturated Sodium Chloride Solution

-

15% Sodium Carbonate Solution

-

Toluene (optional, for azeotropic water removal)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using an azeotropic solvent)

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Vacuum filtration setup

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 186 parts by mass of dodecanol. If the dodecanol is solid, gently heat it until it melts completely.

-

Addition of Inhibitors and Catalyst: To the molten dodecanol, add 0.5 parts by mass of hydroquinone and 0.43 parts by mass of phenothiazine. Stir to dissolve. Then, add 1 part by mass of a sulfonic acid-type acrylic cation exchange resin.

-

Reactant Addition and Reaction: Add 54 parts by mass of acrylic acid (this corresponds to an alcohol to acid molar ratio of approximately 1:0.75). Heat the mixture to 110°C and maintain reflux for 1.5 hours. If using a Dean-Stark trap with toluene, water will be collected as it is formed.

-

Completion of Reaction: After the initial reflux, continue the reaction for another 0.5 hours under reduced pressure to remove the generated water. Then, add another 36 parts by mass of acrylic acid and increase the temperature to 130°C for 2 hours, continuing to remove water. Finally, maintain the reaction under reduced pressure for 1 hour to remove any remaining water and excess acrylic acid.

-

Work-up:

-

Cool the reaction mixture to 105°C and separate the cation exchange resin by filtration.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 40 parts by mass of water, 20 parts by mass of saturated sodium chloride solution, and 15 parts by mass of 15% sodium carbonate solution. Stir for 30 minutes during the carbonate wash and then allow the layers to separate.

-

Wash the organic layer with water until it is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent. The product can be further purified by vacuum distillation to obtain a colorless and transparent dodecyl acrylate.

General Protocol for Esterification with Other Long-Chain Alcohols (e.g., Cetyl, Stearyl Alcohol)

This general protocol can be adapted for various long-chain alcohols using either homogeneous or heterogeneous catalysts.

Materials:

-

Long-chain alcohol (e.g., Cetyl alcohol, Stearyl alcohol)

-

Acrylic Acid

-

Catalyst:

-

Homogeneous: p-Toluenesulfonic acid (p-TSA) monohydrate (1-2 mol% relative to the limiting reactant) or concentrated Sulfuric Acid (1-2 mol%).

-

Heterogeneous: Amberlyst 15 (5-10 wt% of reactants).

-

-

Polymerization inhibitor (e.g., Hydroquinone, MEHQ) (0.1-0.5 wt%).

-

Solvent for azeotropic water removal (e.g., Toluene, Heptane).

-

Saturated Sodium Bicarbonate Solution.

-

Brine (Saturated NaCl solution).

-

Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

Procedure:

-

Reaction Setup: Charge the long-chain alcohol, acrylic acid (a slight excess of one reactant, e.g., 1.1 to 1.5 equivalents of acrylic acid, can be used to drive the equilibrium), the polymerization inhibitor, and the azeotropic solvent into a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

-

Catalyst Addition: Add the chosen acid catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques like TLC or GC. The reaction is typically complete when water is no longer being formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a heterogeneous catalyst was used, remove it by filtration.

-

If a homogeneous catalyst was used, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude long-chain acrylate can be purified by vacuum distillation or column chromatography to yield the final product.

The general workflow for the synthesis and purification of long-chain acrylates is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of long-chain acrylates.

Data Presentation: Catalyst Performance

The choice of catalyst significantly impacts the reaction rate and yield. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are highly effective but can be corrosive and require neutralization during work-up.[1] Heterogeneous catalysts, such as ion-exchange resins, offer easier separation and recyclability, though they may exhibit lower activity.[1]

Table 1: Comparison of Catalysts for the Esterification of Acrylic Acid with Various Alcohols

| Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Ethanol | Sulfuric Acid | 3 vol% | 70 | 6 | 83.99 (Conversion) | [2] |

| Ethanol | p-TSA | 2% (v/v) | 60 | - | ~55 (Conversion) | [3] |

| Ethanol | HCl | 3 vol% | 60 | 7 | 46 (Conversion) | |

| Ethanol | Amberlyst 15 | 2.17 g | 60 | - | ~15 (Conversion) | [3] |

| 2-Ethyl Hexanol | Amberlyst 15 | 10 wt% | 115 | ~8 | 70 (Yield) | [4][5] |

| Lauryl Alcohol | Amberlyst-16 | - | 140 | - | >98 (Yield) | [6] |

| Various Fatty Alcohols | Sulfuric Acid | 3% | 150 | 6 | 90 (Yield) | [3] |

Note: Reaction conditions and reported values (conversion vs. yield) vary across different studies, making direct comparison challenging. The table provides a summary of available data.

Analytical Methods for Characterization

The synthesized long-chain acrylates should be characterized to confirm their structure and purity. The primary techniques used are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. For a long-chain acrylate, the following characteristic peaks are expected:

-

~1720-1730 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

-

~1635 cm⁻¹ and ~1620 cm⁻¹: C=C stretching vibrations of the acrylate double bond.

-

~1410 cm⁻¹ and ~810 cm⁻¹: In-plane and out-of-plane C-H bending of the vinyl group.

-

~1180-1200 cm⁻¹: C-O stretching of the ester linkage.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the long alkyl chain.

-

Absence of a broad O-H stretch (~3000-3500 cm⁻¹): Indicates the consumption of the starting alcohol and carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For a typical long-chain acrylate like dodecyl acrylate, the expected chemical shifts (δ) are:

-

~5.8-6.4 ppm: Three protons of the vinyl group (CH₂=CH-), appearing as a multiplet.

-

~4.1 ppm: Two protons of the -O-CH₂- group adjacent to the ester oxygen, typically a triplet.

-

~1.6 ppm: Two protons of the -O-CH₂-CH₂ - group.

-

~1.2-1.4 ppm: A large, broad signal corresponding to the multiple -CH₂- groups of the long alkyl chain.

-

~0.9 ppm: Three protons of the terminal methyl (-CH₃) group, typically a triplet.

¹³C NMR spectroscopy can also be used for further structural confirmation, with the ester carbonyl carbon appearing around 166 ppm and the vinyl carbons between 128 and 131 ppm.

By following these protocols and analytical methods, researchers can reliably synthesize and characterize a range of long-chain acrylates for various applications, including the development of innovative drug delivery systems.

References

- 1. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. umpir.ump.edu.my [umpir.ump.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

Application Notes and Protocols: Free Radical Polymerization of Heptadecan-9-yl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecan-9-yl acrylate is a long-chain, secondary alkyl acrylate monomer. The resulting polymer, poly(this compound), is a hydrophobic material with potential applications in drug delivery, medical device coatings, and as a specialty polymer additive. Its branched alkyl side chain can influence the physical properties of the polymer, such as its glass transition temperature and solubility, compared to linear long-chain poly(alkyl acrylates).

This document provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization via conventional free radical methods in both bulk and solution.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved via the esterification of 9-heptadecanol with acryloyl chloride. This method is generally effective for the preparation of acrylate esters from alcohols.

2.1. Experimental Protocol: Synthesis of this compound

Materials:

-

9-Heptadecanol

-

Acryloyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydroquinone (inhibitor)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 9-heptadecanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution via an addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone as a polymerization inhibitor.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Free Radical Polymerization of this compound

Conventional free radical polymerization can be carried out in bulk (without solvent) or in solution. The choice of method depends on the desired polymer properties and the need to control the reaction exotherm. Azobisisobutyronitrile (AIBN) is a common thermal initiator for this type of polymerization.

3.1. Bulk Polymerization Protocol

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Schlenk flask or reaction tube with a septum

-

Magnetic stirrer

-

Oil bath

-

Vacuum line

-

Nitrogen or Argon source

-

Methanol (for precipitation)

-

Filter paper

-

Vacuum oven

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor.

-

Place the desired amount of purified monomer and AIBN (initiator concentration can be varied, e.g., 0.1-1.0 mol%) into a Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the reaction mixture will increase significantly.

-

To terminate the reaction, cool the flask to room temperature and expose the contents to air.

-

Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., toluene or tetrahydrofuran).

-

Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

3.2. Solution Polymerization Protocol

Materials: